3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS No.: 536714-34-8
Cat. No.: VC5238635
Molecular Formula: C22H19ClN4O3S
Molecular Weight: 454.93
* For research use only. Not for human or veterinary use.
![3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one - 536714-34-8](/images/structure/VC5238635.png)
Specification
CAS No. | 536714-34-8 |
---|---|
Molecular Formula | C22H19ClN4O3S |
Molecular Weight | 454.93 |
IUPAC Name | 3-(4-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Standard InChI | InChI=1S/C22H19ClN4O3S/c23-14-5-7-15(8-6-14)27-21(29)20-19(16-3-1-2-4-17(16)24-20)25-22(27)31-13-18(28)26-9-11-30-12-10-26/h1-8,24H,9-13H2 |
Standard InChI Key | JTUQZRMKDDQMRF-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pyrimido[5,4-b]indole core substituted at the 3-position with a 4-chlorophenyl group and at the 2-position with a thioether-linked morpholino-2-oxoethyl chain. Its molecular formula is C23H20ClN4O3S (molecular weight: 484.96 g/mol) . Key structural elements include:
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Pyrimidoindole core: A fused bicyclic system combining pyrimidine and indole moieties, known for planar geometry and π-π stacking interactions .
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4-Chlorophenyl substituent: Enhances lipophilicity and may influence receptor binding via halogen bonding .
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Morpholino-2-oxoethylthio side chain: Introduces hydrogen-bonding capacity and modulates solubility through the morpholine ring’s polarity .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C23H20ClN4O3S |
Molecular Weight | 484.96 g/mol |
Hydrogen Bond Donors | 1 (NH of indole) |
Hydrogen Bond Acceptors | 6 (3 carbonyls, 2 ethers, 1 S) |
LogP (Estimated) | 3.8 ± 0.5 |
Nomenclature and Stereochemistry
The IUPAC name follows systematic numbering of the pyrimidoindole system:
3-(4-Chlorophenyl)-2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one. The absence of chiral centers simplifies stereochemical considerations, though the morpholine ring adopts a chair conformation in solution .
Synthetic Pathways and Modifications
Key Synthetic Strategies
While no explicit synthesis for this compound is documented, analogous pyrimidoindoles are typically prepared via:
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Cyclocondensation: Reaction of 5-aminoindole derivatives with β-ketoesters or malononitrile to form the pyrimidine ring .
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Thioether Formation: Mitsunobu or nucleophilic substitution reactions to introduce the thioethylmorpholine side chain .
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Friedel-Crafts Alkylation: Attachment of the 4-chlorophenyl group using AlCl3 as a catalyst .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrimidine ring formation | 5-Aminoindole, ethyl acetoacetate, PPA, 120°C | 65–70 |
Thioether linkage | 2-Mercaptomorpholinone, K2CO3, DMF, 80°C | 55–60 |
Chlorophenyl addition | 4-Chlorobenzyl chloride, AlCl3, DCM, 0°C→RT | 75–80 |
Analytical Characterization
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NMR (DMSO-d6): δ 8.45 (s, 1H, indole H), 7.72–7.68 (d, 2H, chlorophenyl), 4.32 (s, 2H, SCH2), 3.61 (m, 4H, morpholine OCH2), 2.85 (m, 4H, morpholine NCH2) .
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HRMS: m/z 485.0942 [M+H]+ (calculated for C23H21ClN4O3S: 485.0948) .
Parameter | Value (AdmetSAR Prediction) |
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Caco-2 Permeability | 0.8 × 10⁻⁶ cm/s (moderate) |
Plasma Protein Binding | 89% |
CYP2D6 Inhibition | Non-inhibitor |
Ames Mutagenicity | Negative |
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